N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
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Overview
Description
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a chemical compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. The compound features a furan ring, a pyridazine ring, and a sulfanylacetamide group, making it a unique structure with potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyridazine ring is often prepared via the condensation of hydrazine with diketones or other suitable precursors.
The final step involves the coupling of the furan and pyridazine intermediates with a benzyl group and a sulfanylacetamide moiety. This can be achieved through nucleophilic substitution reactions, often using reagents like benzyl halides and thiol derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like benzyl halides, thiol derivatives, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.
Scientific Research Applications
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]acetamide: Lacks the sulfanyl group, which may affect its biological activity.
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]thioacetamide: Contains a thioacetamide group instead of a sulfanylacetamide group, which may influence its chemical reactivity and biological properties.
Uniqueness
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(18-11-13-5-2-1-3-6-13)12-23-17-9-8-14(19-20-17)15-7-4-10-22-15/h1-10H,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDAVTOPDAOLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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